molecular formula C24H42N4O8 B3034506 cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate) CAS No. 1818847-25-4

cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)

Cat. No.: B3034506
CAS No.: 1818847-25-4
M. Wt: 514.6
InChI Key: LVWAGVXLGGSOEA-LVAJUWGCSA-N
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Description

cis-Oxalic acid bis(tert-butyl -3,8-diazabicyclo[420]octane-8-carboxylate) is a complex organic compound featuring a bicyclic structure

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential biological activities and therapeutic applications. The unique structure of cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate) makes it a valuable compound for research in these fields .

Biochemical Analysis

Biochemical Properties

cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing the overall biochemical processes within cells. The interactions between cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) and biomolecules are typically characterized by non-covalent bonds, such as hydrogen bonds and van der Waals forces .

Cellular Effects

The effects of cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For example, it may inhibit enzyme activity by occupying the active site or induce conformational changes that enhance enzyme function. Additionally, cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) can influence gene expression by binding to DNA or RNA, thereby affecting transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular processes .

Metabolic Pathways

cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity or altering the expression of genes involved in metabolism. For example, it may enhance the activity of enzymes in the glycolytic pathway, leading to increased production of ATP and other metabolic intermediates.

Chemical Reactions Analysis

cis-Oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWAGVXLGGSOEA-LVAJUWGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2.CC(C)(C)OC(=O)N1CC2C1CNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
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cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
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cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
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cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
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cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
Reactant of Route 6
cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)

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